Molecular Descriptors of 3-Ethoxy-2,6-difluoro-DL-phenylalanine vs. 2,6-Difluoro-DL-phenylalanine: Lipophilicity and Structural Comparison
Computational analysis reveals a key physicochemical differentiation between 3-Ethoxy-2,6-difluoro-DL-phenylalanine and its non-ethoxylated analog, 2,6-Difluoro-DL-phenylalanine. The addition of an ethoxy group at the 3-position of the aromatic ring substantially alters lipophilicity, as quantified by calculated partition coefficients. For the target compound, the computed XLogP3-AA value is -0.9 [1]. In contrast, the computed XLogP3 for the comparator, 2,6-Difluoro-DL-phenylalanine, is significantly lower at -2.0 [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA / XLogP3) |
|---|---|
| Target Compound Data | -0.9 (XLogP3-AA) |
| Comparator Or Baseline | 2,6-Difluoro-DL-phenylalanine (CAS 7635-19-6): -2.0 (XLogP3) |
| Quantified Difference | A shift of +1.1 logP units, indicating significantly higher lipophilicity for the ethoxy-substituted analog. |
| Conditions | In silico prediction via PubChem's XLogP3 algorithm, a standard method for estimating octanol-water partition coefficients. |
Why This Matters
Lipophilicity is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The substantially higher lipophilicity of 3-Ethoxy-2,6-difluoro-DL-phenylalanine may confer advantages in membrane permeability and target engagement in lipophilic environments compared to its non-ethoxylated parent, potentially leading to superior in vivo performance in certain contexts.
- [1] PubChem. (2026). 3-Ethoxy-2,6-difluoro-DL-phenylalanine. Computed Descriptors. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 2,6-Difluoro-DL-phenylalanine. Computed Descriptors. National Center for Biotechnology Information. View Source
